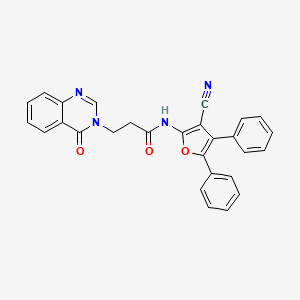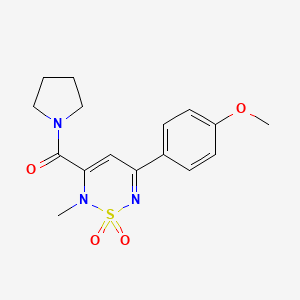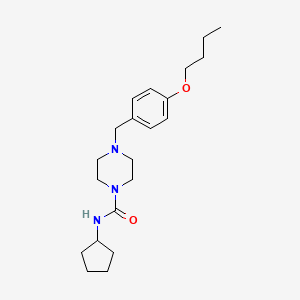
N-(5-bromo-8-quinolinyl)-2-iodobenzamide
Vue d'ensemble
Description
N-(5-bromo-8-quinolinyl)-2-iodobenzamide is a chemical compound that has garnered interest in the scientific community due to its complex structure and potential applications in various fields of chemistry and material science. This compound falls within the broader category of halogenated benzamides and quinolines, which are known for their diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of compounds related to N-(5-bromo-8-quinolinyl)-2-iodobenzamide typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira cross-coupling, which allows for the formation of carbon-carbon bonds between halogenated benzamides and alkynes. An example includes the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed reactions of halogenated aniline derivatives, demonstrating the versatility and effectiveness of these methods in constructing complex molecules (Mmonwa & Mphahlele, 2016).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are commonly used techniques for analyzing the molecular structure of synthesized compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and the stereochemical relationships between different molecular fragments. For instance, the structural analysis of cis-bis{5-[(E)-2-(aryl)-1-diazenyl]quinolinolato}dibenzyltin(IV) complexes via X-ray diffraction revealed a distorted cis-octahedral arrangement around the tin atom, showcasing the intricate molecular geometry of such compounds (Baul et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(5-bromo-8-quinolinyl)-2-iodobenzamide and its analogs can be diverse. One notable reaction is the iodine-catalyzed oxidative coupling, which leads to the formation of quinazolinones, highlighting the compound's reactivity towards forming nitrogen-rich heterocycles without the need for metal catalysts (Mohammed, Vishwakarma, & Bharate, 2015). Such reactions underscore the chemical versatility of the compound and its utility in synthesizing complex organic frameworks.
Applications De Recherche Scientifique
Bioactive Alkaloids from Quinoline and Quinazoline
Quinoline and quinazoline alkaloids have been studied extensively for their significant bioactivities. These compounds, along with their modified analogs, are known for a wide array of bioactivities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. This extensive range of activities opens new avenues for drug discovery from naturally occurring and synthetic quinoline alkaloids (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with surface metallic atoms, demonstrating their potential in industrial applications related to metal preservation and corrosion inhibition (Verma et al., 2020).
Anticancer Drug Discovery
Quinoline-based compounds play a critical role in anticancer drug development, offering a well-understood scaffold for designing new drugs. They have been utilized in creating topoisomerase and kinase inhibitors, among others, highlighting their importance in medicinal chemistry and pharmacotherapy (Musioł, 2017).
Antibacterial Applications
The quinolone class, closely related to quinoline derivatives, includes vital antibacterial agents. Despite decades of research, new quinolone analogs continue to show promise against resistant bacterial strains, underscoring the ongoing potential of quinoline structures in developing novel antibiotics (Wiles et al., 2010).
Pharmacological Profile
Quinoxalinone, a derivative of quinoline, and its compounds have shown considerable pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. These derivatives act as a testament to the versatility of quinoline as a foundation for developing biologically active compounds (Ramli et al., 2014).
Propriétés
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrIN2O/c17-12-7-8-14(15-10(12)5-3-9-19-15)20-16(21)11-4-1-2-6-13(11)18/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKFHZKSYBWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromoquinolin-8-yl)-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)


![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)